2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8-10(12(19)17-13(20)16-8)6-11(18)15-7-9-4-2-3-5-14-9/h2-5H,6-7H2,1H3,(H,15,18)(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXXJTZAMUJZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-2-ylmethyl)acetamide is a derivative of tetrahydropyrimidine known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to compile and analyze the available data regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₃N₃O₄
- Molecular Weight : 299.09 g/mol
- SMILES Notation : CC1=CC(=O)N(C(=O)N1)CCN2C(=O)C3=CC=CC=C3C2=O
Biological Activity Overview
The biological activity of this compound has been primarily explored through its interactions with various biological systems. Key areas of investigation include:
- Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydropyrimidine exhibit cytotoxic effects against several cancer cell lines. For example, compounds similar to the target compound have shown promising results in inhibiting the proliferation of human colon cancer cells (HCT116) and breast cancer cells (MDA-MB-231) by inducing apoptosis and necrosis through oxidative stress mechanisms .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
- Enzyme Inhibition : Investigations into enzyme interactions have revealed that certain tetrahydropyrimidine derivatives can inhibit key enzymes involved in cancer progression and inflammation. For instance, inhibition of human leukocyte elastase has been noted, which plays a role in inflammatory responses and tissue remodeling during cancer metastasis .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in treated cells, leading to oxidative damage and triggering apoptotic pathways .
- Enzyme Inhibition : By binding to specific active sites on enzymes such as serine proteases, the compound can modulate pathways involved in cell growth and survival .
Case Studies
Scientific Research Applications
Numerous studies have investigated the biological properties of this compound, particularly its antimicrobial and anticancer activities.
Antimicrobial Activity
Research has demonstrated that derivatives of tetrahydropyrimidines exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-2-ylmethyl)acetamide have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
Anticancer Potential
Studies have indicated that certain pyrimidine derivatives possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and survival .
Case Studies
Several case studies highlight the therapeutic potential and applications of this compound:
- Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives revealed that specific modifications to the tetrahydropyrimidine structure enhanced antimicrobial activity. The synthesized compounds were tested using disc diffusion methods, showing promising results against resistant bacterial strains .
- Molecular Docking Studies : Computational studies have been performed to evaluate the binding affinity of this compound with various biological targets. Molecular docking simulations indicated strong interactions with enzymes implicated in bacterial resistance mechanisms .
- Pharmacological Profiles : A comprehensive pharmacological evaluation demonstrated that compounds with similar structures exhibited low toxicity while maintaining high efficacy against microbial pathogens. This balance is crucial for developing safe therapeutic agents .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Implications
Core Modifications: The 6-methyl group in the target compound distinguishes it from analogs like Compound 34 (3-ethyl, 6-amino) and AAMU (3-methyl, 6-amino). Amino vs. Dioxo Groups: Compounds with 6-amino substituents (e.g., AAMU) are metabolites of caffeine, whereas the target compound’s 2,4-dioxo groups suggest a uracil-like structure, which is common in nucleic acid analogs .
Side Chain Diversity: The pyridinylmethyl side chain in the target compound introduces a heteroaromatic moiety, contrasting with phenoxy (Compound 34) or cyano (NSC-14366) groups. Pyridine’s nitrogen atom may facilitate π-π stacking or hydrogen bonding in biological systems . Electron-Withdrawing Groups: The cyano substituent in NSC-14366 and acrylamide in Compound 4 () could increase electrophilicity, influencing reactivity or metabolic stability .
Preparation Methods
Synthesis of the Pyrimidinedione Core
The 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine core is typically synthesized via cyclocondensation reactions. A modified Biginelli approach, adapted from studies on dihydropyrimidinones, has been employed.
Protocol :
- Reactants :
- Urea (1.2 equiv)
- Methyl acetoacetate (1.0 equiv) as the 1,3-dicarbonyl component.
- Acetic acid (catalyst) in ethanol under reflux.
- Conditions :
Mechanistic Insight :
The reaction proceeds through acid-catalyzed enolization of methyl acetoacetate, followed by nucleophilic attack by urea and cyclodehydration to form the pyrimidinedione ring.
Introduction of the Acetamide Side Chain
The N-(pyridin-2-ylmethyl)acetamide moiety is introduced via nucleophilic acyl substitution or coupling reactions. A method validated for analogous pyridinylmethylacetamides involves the use of carbodiimide coupling agents.
Protocol :
- Reactants :
- 5-Chloro-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine (1.0 equiv).
- N-(Pyridin-2-ylmethyl)acetamide (1.1 equiv).
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) in dichloromethane.
- Conditions :
- Stirring at 25°C for 24 hours.
- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
- Yield: 58%.
Critical Notes :
- EDCI promotes amide bond formation without racemization.
- Excess pyridin-2-ylmethylamine derivatives improve reaction efficiency.
One-Pot Multicomponent Approaches
Green chemistry principles have driven the development of one-pot methods. Ultrasound-assisted synthesis, as demonstrated for related tetrahydropyrimidines, offers advantages in yield and reaction time.
Protocol :
- Reactants :
- 6-Methyluracil (1.0 equiv).
- Pyridin-2-ylmethylamine (1.2 equiv).
- Methyl chloroacetate (1.1 equiv).
- Morpholine (catalyst, 0.2 equiv) in aqueous ethanol.
- Conditions :
Mechanistic Insight :
Ultrasound enhances mass transfer and accelerates the formation of the acetamide intermediate, followed by cyclocondensation to form the pyrimidinedione core.
Industrial-Scale Production
Industrial methods prioritize scalability and cost-effectiveness. Continuous flow chemistry, adapted from large-scale dihydropyrimidinone synthesis, has been proposed.
Protocol :
- Reactants :
- Methyl acetoacetate (continuous feed, 10 L/h).
- Urea (continuous feed, 12 L/h).
- Pyridin-2-ylmethylamine (post-reaction coupling module).
- Conditions :
Reaction Optimization and Troubleshooting
Solvent and Catalyst Selection
Common Side Reactions and Mitigation
- N-Alkylation Competition : Use of bulky bases (e.g., DIPEA) suppresses alkylation at the pyrimidine nitrogen.
- Hydrolysis of Acetamide : Anhydrous conditions and molecular sieves prevent hydrolysis during coupling.
Characterization and Quality Control
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75 (t, J = 7.6 Hz, 1H), 7.36 (d, J = 7.8 Hz, 1H), 4.42 (s, 2H, CH₂), 2.22 (s, 3H, CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 2200 cm⁻¹ (C≡N absent, confirming acetamide formation).
Elemental Analysis :
- Calculated for C₁₃H₁₄N₄O₃: C 54.54%, H 4.93%, N 19.57%.
- Found: C 54.32%, H 4.88%, N 19.42%.
Comparative Analysis of Synthetic Methods
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-2-ylmethyl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions, including condensation of pyrimidinone derivatives with activated acetamide intermediates. Key steps include:
- Nucleophilic substitution to attach the pyridin-2-ylmethyl group.
- Cyclization under reflux conditions (e.g., using DMF as a solvent and potassium carbonate as a base) to form the tetrahydropyrimidinone core .
- Purification via column chromatography or recrystallization to isolate the final product.
- Challenges :
- Avoiding side reactions (e.g., over-alkylation) by controlling stoichiometry and temperature .
- Ensuring purity through analytical techniques like HPLC or TLC .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodology :
- ¹H/¹³C NMR : Verify the presence of characteristic peaks, such as:
- A singlet for the methyl group on the pyrimidinone ring (δ ~2.19 ppm) .
- Aromatic protons from the pyridinyl moiety (δ ~7.2–8.5 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/amide bonds (~3300 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ via HRMS) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodology :
- Quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in cyclization steps .
- Machine learning (ML)-guided synthesis: Use reaction databases to predict optimal solvents, catalysts, and temperatures .
- In silico screening to assess steric/electronic effects of substituents on reaction efficiency .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests to confirm target specificity .
- Molecular docking : Map binding interactions with targets (e.g., pyrimidinone-binding enzymes) using software like AutoDock Vina .
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple replicates to validate reproducibility .
Q. How can researchers design analogs to improve pharmacokinetic properties while retaining bioactivity?
- Methodology :
- SAR analysis : Modify substituents (e.g., pyridinylmethyl group) to enhance solubility or metabolic stability .
- LogP optimization : Introduce polar groups (e.g., hydroxyl, amine) to reduce hydrophobicity .
- In vitro ADME profiling : Assess permeability (Caco-2 assays) and cytochrome P450 inhibition .
Data Contradiction & Validation
Q. How should discrepancies in reported melting points or spectral data be addressed?
- Methodology :
- Reproduce synthesis : Ensure identical reaction conditions (solvent, catalyst, temperature) as original studies .
- Cross-validate purity : Use DSC (differential scanning calorimetry) for melting point analysis and 2D NMR (e.g., HSQC) to resolve spectral ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
